molecular formula C9H7BrF3NO B12949466 1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12949466
M. Wt: 282.06 g/mol
InChI Key: KRPJDPGOSRRHBR-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-1-(trifluoromethyl)benzene with bromine in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino and bromo groups, enables the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chloro group instead of a bromo group.

    1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of the bromo and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

1-[2-amino-3-bromo-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7BrF3NO/c1-4(15)6-2-5(9(11,12)13)3-7(10)8(6)14/h2-3H,14H2,1H3

InChI Key

KRPJDPGOSRRHBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)N

Origin of Product

United States

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